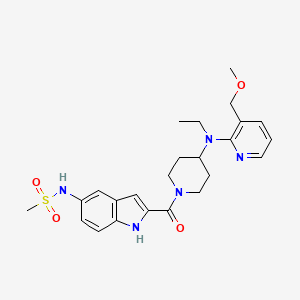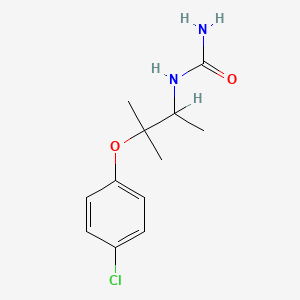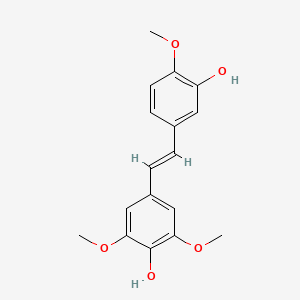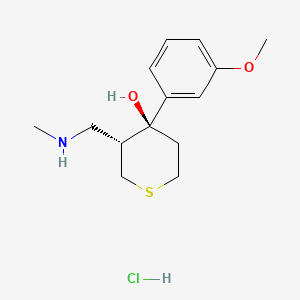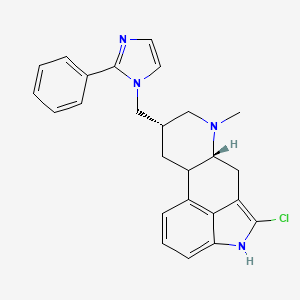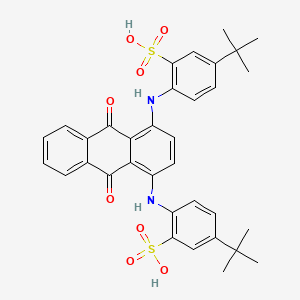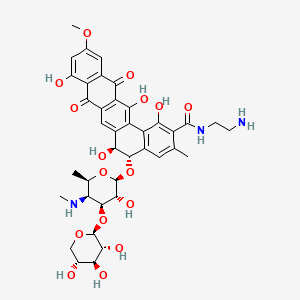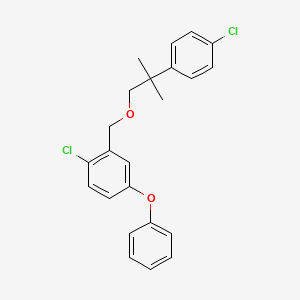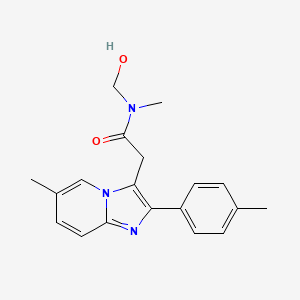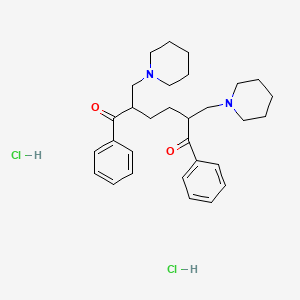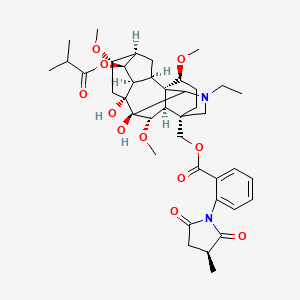
14-Deacetyl-14-isobutyrylnudicauline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Deacetyl-14-isobutyrylnudicauline is a norditerpenoid alkaloid derived from the Delphinium species. This compound is known for its complex structure, which includes 40 carbon atoms, 54 hydrogen atoms, 2 nitrogen atoms, and 11 oxygen atoms . It is part of a broader class of diterpenoid alkaloids that have been studied for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deacetyl-14-isobutyrylnudicauline typically involves the extraction from the Delphinium species. The process includes several steps of purification and isolation to obtain the pure compound. The synthetic route often involves the use of various solvents and reagents to facilitate the extraction and purification processes .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the difficulty in synthesizing it in large quantities. advancements in extraction techniques and the use of biotechnological methods have shown promise in increasing the yield of this compound from natural sources .
化学反应分析
Types of Reactions: 14-Deacetyl-14-isobutyrylnudicauline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, this compound is used as a model to study the behavior of norditerpenoid alkaloids under different chemical reactions. It helps in understanding the reactivity and stability of similar compounds .
Biology: In biological research, 14-Deacetyl-14-isobutyrylnudicauline is investigated for its potential biological activities, including its effects on cellular processes and its potential as a bioactive compound .
Medicine: The compound has shown promise in medicinal research, particularly in the study of its potential therapeutic effects. It is being explored for its potential use in developing new drugs and treatments .
Industry: In the industrial sector, this compound is used in the development of new materials and products, leveraging its unique chemical properties .
作用机制
The mechanism of action of 14-Deacetyl-14-isobutyrylnudicauline involves its interaction with various molecular targets and pathways. The compound is known to interact with specific enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for understanding its potential therapeutic effects and applications .
相似化合物的比较
14-Deacetyl-14-isobutyrylnudicauline is unique among norditerpenoid alkaloids due to its specific structure and properties. Similar compounds include:
- 14-Deacetylnudicauline
- Methyllycaconitine
- Delcosine
- Lycoctonine
These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups and its distinct biological effects .
属性
CAS 编号 |
254876-71-6 |
|---|---|
分子式 |
C40H54N2O11 |
分子量 |
738.9 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-4-(2-methylpropanoyloxy)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C40H54N2O11/c1-8-41-18-37(19-52-35(46)22-11-9-10-12-25(22)42-28(43)15-21(4)33(42)44)14-13-27(50-6)39-24-16-23-26(49-5)17-38(47,29(24)30(23)53-34(45)20(2)3)40(48,36(39)41)32(51-7)31(37)39/h9-12,20-21,23-24,26-27,29-32,36,47-48H,8,13-19H2,1-7H3/t21-,23+,24+,26-,27-,29+,30-,31+,32-,36?,37-,38+,39-,40+/m0/s1 |
InChI 键 |
XHBNFOLVAHXXMZ-AJVMQKFISA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C(C)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


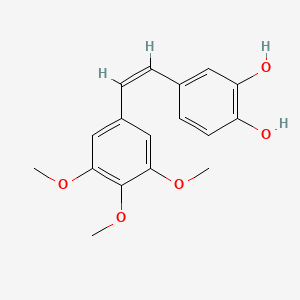
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
